molecular formula C15H20N2O3 B4897907 N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B4897907
M. Wt: 276.33 g/mol
InChI Key: HMLIVEBXROGQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as DMF-TEDA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMF-TEDA is a derivative of ethylenediamine and has been shown to exhibit a variety of biological activities, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to modulate the immune system, promoting an anti-inflammatory response.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for study. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have neuroprotective effects and may be a promising candidate for further study in this area. Another potential future direction is the investigation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a treatment for viral infections, as it has been shown to exhibit anti-viral activity. Finally, the development of novel formulations of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide with improved solubility may allow for more effective administration in a variety of experimental settings.

Synthesis Methods

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with tetrahydro-2-furanmethanol to form a key intermediate. This intermediate is then reacted with ethylenediamine to produce N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLIVEBXROGQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

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